3-(3-Fluoro-4-methylphenoxy)propan-1-amine
Overview
Description
3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a chemical compound with the molecular formula C10H14FNO. It is known for its versatile applications in scientific research, particularly in the fields of drug development and organic synthesis. The compound features a fluorine atom, which often imparts unique properties to organic molecules, making them valuable in various applications .
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine typically involves the reaction of 3-fluoro-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Fluoro-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Fluoro-4-methylphenoxy)propan-1-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine-containing compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Fluoro-4-methylphenoxy)propan-1-amine can be compared with other similar compounds, such as:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a fluorine atom and exhibits similar properties, but with different substituents that may alter its chemical behavior.
3-(4-Methoxyphenoxy)propan-1-amine: This compound lacks the fluorine atom, which can significantly affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCTXZQUAPKMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.